molecular formula C8H13NO5S B026252 N-Acetyl-S-(2-carboxyethyl)-L-cysteine CAS No. 51868-61-2

N-Acetyl-S-(2-carboxyethyl)-L-cysteine

Cat. No. B026252
CAS RN: 51868-61-2
M. Wt: 235.26 g/mol
InChI Key: CLQPFBSYILTXKI-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine involves multiple steps, starting from basic amino acids or their derivatives. For example, Kinuta et al. (1996) elucidated a synthesis pathway by adding N-acetyl-L-cysteine to urocanic acid, leading to the formation of this compound through enzymatic reactions involving acetyl-CoA in rat kidney or liver homogenate as an enzyme source (Kinuta, Sasaki, Shimizu, & Ubuka, 1996). Blarzino et al. (1987) also reported a method for synthesizing related compounds, which can be adapted for N-Acetyl-S-(2-carboxyethyl)-L-cysteine, starting from cysteine and bromopropionic or bromobutyric acid (Blarzino, Foppoli, & Coccia, 1987).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(2-carboxyethyl)-L-cysteine has been determined through techniques such as X-ray diffraction analysis. Lee and Suh (1980) presented a detailed analysis of the crystal structure of N-acetyl-L-cysteine, a closely related compound, providing insights into the spatial arrangement and bond lengths that could be extrapolated to understand the structural nuances of N-Acetyl-S-(2-carboxyethyl)-L-cysteine (Lee & Suh, 1980).

properties

IUPAC Name

(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQPFBSYILTXKI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966198
Record name S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(2-carboxyethyl)-L-cysteine

CAS RN

51868-61-2
Record name S-(2-Carboxyethyl)-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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